molecular formula C16H23FN2O3S B5806286 N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide

N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide

Katalognummer B5806286
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: BSXVXGFAEAQHPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide, also known as CSP-1103, is a novel compound that has attracted significant attention in the field of neuroscience. This compound is a potent and selective antagonist of the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine from the synaptic cleft. The inhibition of GlyT1 by CSP-1103 leads to an increase in glycine levels in the synaptic cleft, which has been shown to have beneficial effects on various neurological disorders.

Wirkmechanismus

N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide acts as a selective inhibitor of GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft. Glycine is an important neurotransmitter that plays a key role in regulating the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in various neurological disorders. Inhibition of GlyT1 by this compound leads to an increase in glycine levels in the synaptic cleft, which enhances NMDA receptor activity and promotes synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased glycine levels in the synaptic cleft, enhanced NMDA receptor activity, and improved synaptic plasticity. These effects have been associated with improved cognitive function, reduced negative symptoms in schizophrenia, reduced amyloid-beta accumulation in Alzheimer's disease, and reduced pain sensitivity in neuropathic pain.

Vorteile Und Einschränkungen Für Laborexperimente

N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide has several advantages for lab experiments, including its high potency and selectivity for GlyT1, its ability to increase glycine levels in the synaptic cleft, and its well-characterized mechanism of action. However, the compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.

Zukünftige Richtungen

There are several future directions for research on N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide, including the development of more potent and selective GlyT1 inhibitors, the optimization of the synthesis method to improve yield and purity, and the investigation of the compound's potential therapeutic applications in other neurological disorders. Additionally, the mechanisms underlying the beneficial effects of this compound on cognitive function, negative symptoms, amyloid-beta accumulation, and pain sensitivity should be further elucidated.

Synthesemethoden

The synthesis of N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide involves several steps, starting with the reaction of cycloheptylamine with 4-fluorobenzene sulfonyl chloride to form N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide. This intermediate is then treated with methyl iodide to yield this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the final compound.

Wissenschaftliche Forschungsanwendungen

N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, Alzheimer's disease, and neuropathic pain. The compound has been shown to improve cognitive function and reduce negative symptoms in patients with schizophrenia. In Alzheimer's disease, this compound has been shown to improve memory and reduce amyloid-beta accumulation in animal models. In neuropathic pain, this compound has been shown to reduce pain sensitivity and improve quality of life in patients.

Eigenschaften

IUPAC Name

N-cycloheptyl-2-[(4-fluorophenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3S/c1-19(23(21,22)15-10-8-13(17)9-11-15)12-16(20)18-14-6-4-2-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXVXGFAEAQHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1CCCCCC1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.